molecular formula C8H11NO2S B1636413 2-Amino-3-(3-methyl-2-thienyl)propionic Acid CAS No. 603940-93-8

2-Amino-3-(3-methyl-2-thienyl)propionic Acid

Cat. No.: B1636413
CAS No.: 603940-93-8
M. Wt: 185.25 g/mol
InChI Key: KGATZGKFEJXZOA-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methyl-2-thienyl)propionic acid is a synthetic amino acid derivative featuring a thiophene ring substituted with a methyl group at the 3-position. This compound belongs to a broader class of heterocyclic amino acids designed to mimic natural neurotransmitters like glutamate, targeting ionotropic glutamate receptors (iGluRs) such as AMPA receptors. Its structural uniqueness lies in the thienyl moiety, which introduces distinct electronic and steric properties compared to other aromatic or heterocyclic systems.

Properties

IUPAC Name

2-amino-3-(3-methylthiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGATZGKFEJXZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-methylthiophen-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Neuroscience Research

Role in Neurotransmitter Systems
MTPPA is particularly valuable in the study of neurotransmitter systems. It functions as an excitatory amino acid analog, aiding researchers in understanding synaptic transmission and plasticity. Its ability to interact with glutamate receptors makes it a crucial tool in exploring neurological disorders such as epilepsy and neurodegenerative diseases.

Case Study: Synaptic Plasticity
A study highlighted the effects of MTPPA on long-term potentiation (LTP) in hippocampal slices. The compound was shown to enhance LTP, suggesting its potential role in cognitive enhancement therapies .

Pharmaceutical Development

Drug Design and Synthesis
MTPPA has been explored for its potential in developing novel drugs targeting neurological disorders. Its structural properties allow for modifications that can lead to new therapeutic agents aimed at conditions like depression and anxiety.

Case Study: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Research has indicated that MTPPA derivatives exhibit anti-inflammatory properties comparable to existing NSAIDs. A specific derivative was tested in collagen-induced arthritis models, demonstrating efficacy in reducing paw volume and preventing bone loss .

Biochemical Applications

Enzyme Activity Studies
In biochemical assays, MTPPA is utilized to investigate enzyme activities related to amino acid metabolism. It serves as a substrate in various enzymatic reactions, providing insights into metabolic pathways.

Data Table: Enzyme Activity Assays

EnzymeSubstrateActivity Observed
Amino Acid DecarboxylaseMTPPAIncreased activity
TransaminaseMTPPAModerate activity

Material Science

Development of Novel Materials
MTPPA's unique chemical properties make it an attractive candidate for developing advanced materials. Research focuses on its potential use in creating polymers with enhanced conductivity and biocompatibility.

Case Study: Conductive Polymers
A study demonstrated the incorporation of MTPPA into polymer matrices, resulting in materials with improved electrical properties suitable for electronic applications .

Agricultural Research

Plant Growth Regulation
Recent studies have explored the role of MTPPA in plant growth regulation, suggesting its potential to enhance crop yields through stress response mechanisms.

Data Table: Effects on Plant Growth

TreatmentCrop TypeGrowth Enhancement (%)
MTPPA ApplicationTomato25%
ControlTomato-

Mechanism of Action

The mechanism of action of 2-amino-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Heterocycle Substituent Key Pharmacological Property
This compound Thiophene 3-methyl Predicted AMPA/KA receptor modulation
AMPA Isoxazole 3-hydroxy-5-methyl AMPA receptor agonist (IC₅₀ = 0.04 µM)
(±)-2-Amino-3-(4-hydroxyphenyl)propionic acid Phenyl 4-hydroxy Antioxidant (IC₅₀ = 8.2 µM, Co complex)
3-(2-Thienyl)propanoic acid Thiophene None Synthetic intermediate; no receptor activity

Table 2: Antimicrobial Activity of Coordination Complexes

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
(±)-2-Amino-3-(4-hydroxyphenyl)propionic acid (free ligand) 25 50
Co(II) Complex 12.5 25
Ni(II) Complex 25 50

Biological Activity

2-Amino-3-(3-methyl-2-thienyl)propionic acid (commonly referred to as AMT) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of AMT, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of AMT is characterized by the presence of a thienyl group, which is known to enhance biological activity through various mechanisms. The molecular formula for AMT is C7H9NO2SC_7H_{9}NO_2S.

Biological Activity Overview

AMT has been studied for its potential effects on several biological systems, including:

The biological activities of AMT can be attributed to several mechanisms:

  • NMDA Receptor Modulation : By influencing NMDA receptor activity, AMT may enhance synaptic transmission and neuroprotection, making it a candidate for further research in neurodegenerative diseases .
  • Inhibition of Bacterial Growth : The presence of the thienyl group may enhance the ability of AMT to penetrate bacterial membranes, leading to increased efficacy against microbial pathogens .
  • Reduction of Inflammatory Mediators : AMT may reduce the production of pro-inflammatory cytokines through inhibition of signaling pathways involved in inflammation .

Case Studies

Several studies have explored the biological activity of compounds related to AMT:

  • Neuroprotective Effects : A study demonstrated that thienyl derivatives could protect neuronal cells from excitotoxicity by modulating NMDA receptor activity. This suggests that AMT might be beneficial in conditions characterized by excessive glutamate release .
  • Antimicrobial Screening : In a comparative study on various thienyl derivatives, some compounds exhibited significant antibacterial activity against Gram-positive bacteria. While specific data on AMT was not highlighted, the results indicate a promising avenue for future research involving AMT .

Research Findings Summary

Activity Findings References
Neurotransmitter ModulationPotential interaction with NMDA receptors; implications for epilepsy treatment
AntimicrobialRelated compounds show effectiveness against bacteria; further studies needed
Anti-inflammatoryInhibitory effects on COX enzymes; may reduce inflammation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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